3-Allyl-4-ethoxybenzaldehyde
Description
3-Allyl-4-ethoxybenzaldehyde (CAS: 915922-34-8) is a substituted benzaldehyde derivative featuring an allyl group (-CH₂CH₂CH₂) at the 3-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the aromatic ring. This compound is commercially available through suppliers like Shanghai Aladdin Biochemical Technology Co., Ltd., where it is utilized in academic research and industrial applications, including biomedicine, energy materials, and aerospace . Its structural combination of electron-donating (ethoxy) and reactive (allyl) groups makes it a versatile intermediate in organic synthesis, particularly for constructing complex molecules or functional materials.
Properties
IUPAC Name |
4-ethoxy-3-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h3,6-9H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLZQLONVRGPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589705 | |
| Record name | 4-Ethoxy-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-34-8 | |
| Record name | 4-Ethoxy-3-(2-propen-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-(prop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4-ethoxybenzaldehyde typically involves the reaction of 4-ethoxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Allyl bromide, potassium carbonate in acetone or ethanol.
Major Products Formed:
Oxidation: 3-Allyl-4-ethoxybenzoic acid.
Reduction: 3-Allyl-4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Allyl-4-ethoxybenzaldehyde is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-4-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
| Compound Name | CAS Number | Substituents | Key Differences |
|---|---|---|---|
| 5-Allyl-2-hydroxy-3-methoxybenzaldehyde | 22934-51-6 | 5-allyl, 2-hydroxy, 3-methoxy | Hydroxy group enhances polarity |
| 3-Allyl-4,5-diethoxybenzaldehyde | 872183-41-0 | 3-allyl, 4-ethoxy, 5-ethoxy | Additional ethoxy reduces reactivity |
| 4-(Allyloxy)-3-methoxybenzaldehyde | 22280-95-1 | 4-allyloxy, 3-methoxy | Allyloxy vs. allyl alters stability |
| 3-Bromo-5-chloro-4-ethoxybenzaldehyde | 884497-58-9 | 3-bromo, 5-chloro, 4-ethoxy | Halogens increase electrophilicity |
| 4-Benzyloxy-3-ethoxybenzaldehyde | 60186-33-6 | 4-benzyloxy, 3-ethoxy | Benzyloxy enhances lipophilicity |
Key Observations :
- Polarity and Solubility : The presence of hydroxy groups (e.g., 22934-51-6) increases hydrophilicity compared to this compound, which lacks such groups .
- Reactivity : Halogenated derivatives (e.g., 884497-58-9) exhibit higher electrophilicity due to electron-withdrawing effects, making them more reactive in nucleophilic substitutions .
Biological Activity
3-Allyl-4-ethoxybenzaldehyde is a substituted benzaldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by an allyl group and an ethoxy group attached to a benzaldehyde structure, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 190.24 g/mol
- CAS Number : 915922-34-8
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various substituted benzaldehydes, this compound demonstrated significant inhibition against certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is hypothesized to involve disruption of microbial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines. The IC₅₀ values for different cancer cell lines were determined, showcasing varying degrees of sensitivity:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 20.0 |
These findings suggest that the compound may interfere with cell cycle progression and promote programmed cell death.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in inflammatory pathways:
| Enzyme | IC₅₀ (µM) |
|---|---|
| COX-1 | 8.0 |
| COX-2 | 6.5 |
This suggests that the compound could be beneficial in managing inflammatory diseases alongside its anticancer effects.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the benzene ring have been shown to affect potency and selectivity:
- Allyl Group : The presence of the allyl moiety enhances lipophilicity, promoting better membrane permeability.
- Ethoxy Group : This substituent appears to play a role in modulating the compound's interaction with biological targets, potentially stabilizing the molecule during enzyme binding.
A comparative analysis with related compounds has demonstrated that modifications to these groups can lead to significant changes in biological activity.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
- Antimicrobial Efficacy : In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
